molecular formula C11H9N3S B1387339 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1105195-06-9

2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B1387339
CAS No.: 1105195-06-9
M. Wt: 215.28 g/mol
InChI Key: LUZIWUCNVIOBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a thiophen-2-yl group at position 2 and an amine group at position 2. Its molecular formula is C₁₁H₉N₃S (molecular weight: 215.28 g/mol), with a CAS number of 1105195-06-9. This scaffold is synthetically versatile, enabling modifications for applications in medicinal chemistry, particularly as antiviral and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or imidazo[1,2-a]pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery. Key structural variations among analogs include:

  • Position 2 substituents : Thiophen-2-yl, phenyl, halogenated phenyl, or pyridinyl groups.
  • Position 3 substituents: Amine, morpholino, or Mannich base derivatives.

Table 1: Structural Comparison of Selected Analogs

Compound Name Position 2 Substituent Position 3 Substituent Core Modification
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine Thiophen-2-yl Amine None
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine 4-Chlorophenyl Amine None
N-t-Butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine Phenylethynyl t-Butylamine None
8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine 4-(Methylsulfonyl)phenyl p-Tolylamine Methyl at position 8

Key Observations :

  • Thiophen-2-yl introduces sulfur-mediated π-stacking, while chlorophenyl enhances lipophilicity.
  • Bulky substituents (e.g., t-butyl) at position 3 may hinder binding in enzyme active sites.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted) LogP (Predicted)
This compound 215.28 N/A 7.68 2.45
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine 243.69 146–148 7.68 3.12
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine 223.28 N/A 7.50 2.98

Key Observations :

  • Chlorophenyl substitution increases molecular weight and lipophilicity (higher LogP).
  • Thiophen-2-yl derivatives exhibit moderate solubility due to sulfur’s polarizability.

Key Observations :

  • GBB reactions under microwave irradiation improve yields (up to 85%).
  • Schiff base formation at RT preserves thermally sensitive functional groups.

Key Observations :

  • Thiophen-2-yl derivatives show moderate anti-HIV activity, while COX-2 inhibitors with methylsulfonylphenyl substituents achieve nanomolar potency.

Biological Activity

2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activities, including anticancer, anti-inflammatory, and other pharmacological properties, supported by data from various studies.

Chemical Structure and Properties

The compound's structure features a thiophene ring fused with an imidazo[1,2-a]pyridine moiety. Its chemical formula is C10H8N4SC_{10}H_8N_4S, and it possesses unique electronic properties that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1fMDA-MB-2316.25
1dMDA-MB-23125
1bMCF-750

These findings suggest that the compound may inhibit cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds related to this compound have also been documented. A study evaluated the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

CompoundCOX Inhibition (IC50 µM)Reference
50.04
Celecoxib0.04

The results indicate that certain derivatives exhibit potent anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : Some studies have indicated that these compounds can influence the expression of genes related to apoptosis and inflammation.
  • Cell Signaling Pathways : Interaction with signaling pathways such as NF-kB and MAPK may play a role in mediating the observed effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Breast Cancer Study : A comprehensive evaluation of various derivatives showed that certain compounds significantly reduced cell viability in triple-negative breast cancer (TNBC) models.
    • Results : Compound 1f exhibited a notable decrease in viability at concentrations as low as 6.25 µM, indicating strong potential for therapeutic application in TNBC treatment .
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives effectively reduced inflammation markers compared to controls.
    • Results : The ED50 values for selected compounds were found to be comparable to indomethacin, a standard anti-inflammatory drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine?

The synthesis typically involves cyclocondensation reactions between α-bromoketones and 2-aminopyridine derivatives. For example, 2-bromo-1-(thiophen-3-yl)ethan-1-one can react with 2-aminopyridine under reflux in ethanol to form the imidazo[1,2-a]pyridine core . Iodine-catalyzed methods are also reported for analogous imidazo[1,2-a]pyridine derivatives, offering milder conditions and higher yields . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and temperature control to minimize side reactions.

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on multi-spectral analysis:

  • 1H-NMR : Signals for aromatic protons (δ 6.8–8.2 ppm) distinguish thiophene and imidazo[1,2-a]pyridine moieties.
  • 13C-NMR : Carbon environments near electronegative groups (e.g., amine at C3) show deshielding effects .
  • IR : N–H stretching (~3400 cm⁻¹) confirms the amine group .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 256.06 for C₁₁H₉N₃S) .

Advanced Research Questions

Q. What strategies are employed to optimize the bioactivity of this compound through structural modifications?

Systematic substituent variation is critical:

  • Halogenation : Bromine at C6/C8 (as in 6,8-dibromo derivatives) enhances electrophilic reactivity, improving interactions with biological targets like kinase enzymes .
  • Thiophene substitution : Replacing thiophen-2-yl with thiophen-3-yl alters π-stacking interactions, impacting binding affinity in COX-2 inhibition studies .
  • Amine functionalization : Acylation or alkylation of the C3-amine group modulates solubility and bioavailability .

Table 1: Substituent Effects on Bioactivity

PositionModificationObserved Impact (Example Study)Reference
C2Thiophen-3-ylReduced COX-2 selectivity vs. COX-1
C6/C8Bromine additionIncreased cytotoxicity in cancer cells
C3Benzamide additionEnhanced kinase inhibition (IC₅₀ < 1 µM)

Q. How do researchers resolve contradictions in biological activity data across structural analogs?

Contradictions often arise from assay variability or target promiscuity. For example:

  • Case Study : A compound with a trifluoromethyl group at C2 showed 10-fold lower activity than its methyl analog in kinase assays. This was attributed to steric hindrance from the bulkier CF₃ group, validated via molecular docking .
  • Methodological Adjustments : Standardizing assay conditions (e.g., ATP concentration in kinase assays) and using orthogonal techniques (SPR vs. fluorescence polarization) reduces discrepancies .

Q. What computational methods are used to predict the binding modes of this compound with therapeutic targets?

  • Molecular Docking : AutoDock Vina or Glide is used to model interactions with proteins like COX-2 or kinases. The thiophene ring often occupies hydrophobic pockets, while the amine group forms hydrogen bonds .
  • MD Simulations : 100-ns simulations in explicit solvent (e.g., GROMACS) assess stability of ligand-protein complexes. For instance, derivatives with flexible C3 substituents show higher conformational entropy, reducing binding affinity .

Q. Methodological Considerations

Q. How are regioselectivity challenges addressed during halogenation?

Electrophilic bromination at C6/C8 is controlled by:

  • Directing groups : The C3-amine acts as an electron-donating group, directing electrophiles to the para positions (C6/C8) .
  • Catalytic systems : Use of Lewis acids (e.g., FeCl₃) enhances selectivity for monobromination vs. dibromination .

Q. What analytical techniques are prioritized for purity assessment in scale-up synthesis?

  • HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, S (±0.3% tolerance) .

Q. Data Interpretation Guidelines

  • Conflicting SAR Data : Cross-validate with structural analogs (e.g., quinoline or pyrimidine derivatives) to distinguish scaffold-specific effects .
  • Low Yield in Cyclocondensation : Optimize stoichiometry of α-bromoketone:amine (1:1.2 molar ratio) and reaction time (12–24 hrs) .

Properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZIWUCNVIOBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105195-06-9
Record name 2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5-Iodo-2-nitrophenyl)methanol
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
(5-Iodo-2-nitrophenyl)methanol
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
(5-Iodo-2-nitrophenyl)methanol
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
(5-Iodo-2-nitrophenyl)methanol
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
(5-Iodo-2-nitrophenyl)methanol
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
(5-Iodo-2-nitrophenyl)methanol
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.